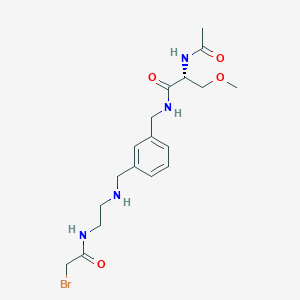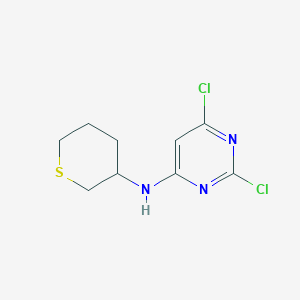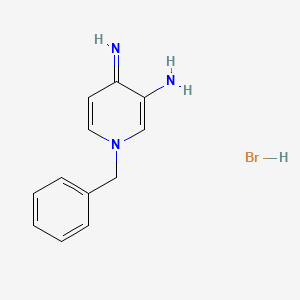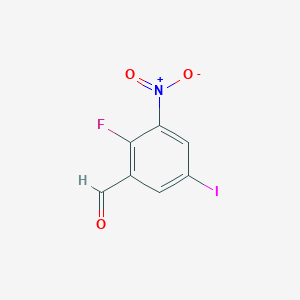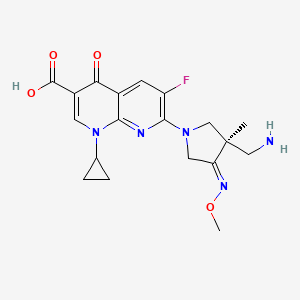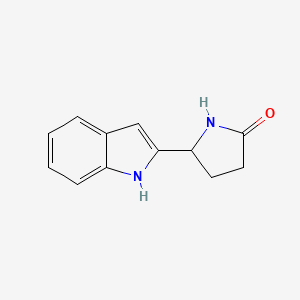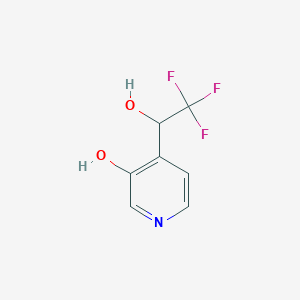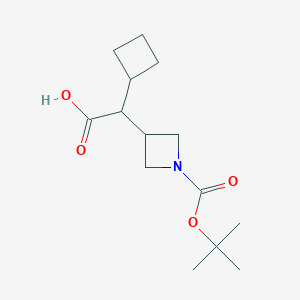
1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The Boc group is known for its stability under basic conditions and its ability to be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid typically involves the reaction of 2-methyl-4-oxopiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at ambient temperature . Industrial production methods often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis applications.
Biology: The compound is used in the synthesis of biologically active molecules and peptides.
Medicine: It is involved in the development of pharmaceutical compounds and drug synthesis.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate. The resulting carbamate is stable under basic conditions and can be removed under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)-2-methyl-4-oxopiperidine-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:
- N-tert-Butoxycarbonyl-3-piperidinecarboxylic acid
- tert-Butoxycarbonyl-protected amino acid ionic liquids
- Di-tert-butyl dicarbonate derivatives
The uniqueness of this compound lies in its specific structure and the stability of the Boc group, which provides selective protection and deprotection of amine groups in various synthetic applications.
Properties
Molecular Formula |
C12H19NO5 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-7-9(10(15)16)8(14)5-6-13(7)11(17)18-12(2,3)4/h7,9H,5-6H2,1-4H3,(H,15,16) |
InChI Key |
JOFILDTXSGDBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CCN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



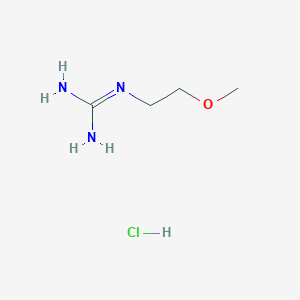
![2-Chloro-3-nitroimidazo[1,2-a]pyrimidine](/img/structure/B12984190.png)
